physicochemical properties of 2,2'-isopropylidenediphenol for researchers
physicochemical properties of 2,2'-isopropylidenediphenol for researchers
An In-depth Technical Guide to the Physicochemical Properties of 2,2'-isopropylidenediphenol (Bisphenol A) for Researchers
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2'-isopropylidenediphenol, commonly known as Bisphenol A (BPA). Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental characteristics of BPA, offering not just data, but also the scientific rationale behind these properties and the experimental methodologies for their determination. From its chemical identity and structure to its solubility, acidity, and spectral characteristics, this guide serves as an in-depth resource. It includes detailed experimental protocols, data presented in accessible formats, and visual diagrams to elucidate key concepts and workflows, ensuring a thorough understanding of this widely used and studied compound.
Introduction: The Dual Significance of Bisphenol A
2,2'-isopropylidenediphenol (Bisphenol A) is a synthetic organic compound of significant industrial and scientific interest. Primarily, it serves as a key monomer in the production of polycarbonate plastics and epoxy resins.[1][2] These materials are valued for their durability, clarity, and heat resistance, leading to their widespread use in a vast array of consumer and industrial products, including food and beverage containers, medical devices, and thermal paper.[1][2][3][4]
The very properties that make BPA-derived polymers so useful also contribute to its scientific scrutiny. The potential for BPA to leach from these materials has raised concerns about its effects on human health and the environment.[3][4][5] As an endocrine-disrupting chemical (EDC), BPA can mimic the hormone estrogen, leading to extensive research into its biological activity and potential health implications.[1][5]
For researchers, a thorough understanding of BPA's physicochemical properties is paramount. These properties govern its behavior in biological and environmental systems, dictate its suitability for various industrial applications, and inform the development of analytical methods for its detection and quantification. This guide provides a detailed exploration of these properties, offering both foundational knowledge and practical insights for laboratory applications.
Chemical Identity and Molecular Structure
A compound's physicochemical properties are intrinsically linked to its molecular structure. BPA is characterized by two phenol rings linked by an isopropylidene group.
-
IUPAC Name: 4,4'-(Propane-2,2-diyl)diphenol[1]
-
Synonyms: Bisphenol A, BPA, 4,4'-isopropylidenediphenol, 2,2-bis(4-hydroxyphenyl)propane[1][6]
-
CAS Number: 80-05-7[1]
-
Molecular Formula: C₁₅H₁₆O₂[1]
-
Molecular Weight: 228.29 g/mol [1]
The presence of two hydroxyl (-OH) groups on the phenyl rings makes BPA a diphenol. These hydroxyl groups are key to its chemical reactivity and its ability to act as a monomer in polymerization reactions. The isopropylidene bridge provides a degree of steric hindrance and contributes to the overall hydrophobicity of the molecule.
Caption: Chemical Structure of 2,2'-isopropylidenediphenol (BPA).
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of Bisphenol A.
| Property | Value | Source(s) |
| Appearance | White to light brown flakes or powder | [6][7] |
| Odor | Mild phenolic, medicinal | [1][7] |
| Melting Point | 155-159 °C | [1][8] |
| Boiling Point | 220 °C at 4 mmHg; 250-252 °C at 13 mmHg | [7] |
| Water Solubility | 120-300 mg/L at 21.5-25 °C | [1][3][8] |
| pKa | 9.6 - 10.39 | [7] |
| LogP (Octanol-Water Partition Coefficient) | 3.32 - 3.41 | [1][7] |
| Vapor Pressure | <1 Pa to 5x10⁻⁶ Pa at 25 °C | [1] |
| Density | 1.195 - 1.217 g/cm³ | [1][7] |
In-depth Discussion of Physicochemical Properties and Their Determination
Melting and Boiling Point
The relatively high melting point of BPA (155-159 °C) is indicative of its crystalline solid nature at room temperature.[1][8] This is due to the intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules and the van der Waals forces between the aromatic rings. The boiling point is significantly higher and is typically measured under reduced pressure to prevent decomposition at elevated temperatures.[7]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.[9][10][11][12]
-
Sample Preparation: Finely grind a small amount of dry BPA powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). The melting point is reported as this range. A narrow range (0.5-1 °C) is indicative of high purity.[9]
Solubility
BPA exhibits poor solubility in water (120-300 mg/L) but is soluble in many organic solvents, including ethanol, acetone, and ethyl acetate.[1][13][14] This dual nature is a direct consequence of its molecular structure. The two polar hydroxyl groups can engage in hydrogen bonding with water, but the large, nonpolar hydrocarbon backbone (two phenyl rings and an isopropylidene group) makes the molecule predominantly hydrophobic. This explains its higher affinity for organic solvents.
Experimental Protocol: Water Solubility Determination (OECD 105 Flask Method)
The OECD 105 guideline provides a standardized approach for determining the water solubility of chemicals.[1][3][6][8]
-
Equilibration: Add an excess amount of BPA to a known volume of distilled water in a flask.
-
Stirring: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to stand to let undissolved solid settle. Centrifugation may be used to facilitate separation.
-
Sampling: Carefully take an aliquot of the clear aqueous supernatant.
-
Analysis: Determine the concentration of BPA in the aliquot using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Calculation: The measured concentration represents the water solubility of BPA at the specified temperature.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. For BPA, the pKa values of the two phenolic hydroxyl groups are in the range of 9.6 to 10.39.[7] This indicates that BPA is a weak acid. At a pH below its pKa, the hydroxyl groups will be protonated (-OH). As the pH increases above the pKa, the hydroxyl groups will deprotonate to form the phenoxide ion (-O⁻). This property is crucial for understanding its behavior in biological systems and for developing extraction and analytical methods, as its charge state, and therefore its solubility and partitioning behavior, will change with pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the pKa of weak acids and bases.[5][15][16][17][18]
-
Solution Preparation: Dissolve a precisely weighed amount of BPA in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. A LogP of 3.32 to 3.41 for BPA indicates that it is significantly more soluble in a nonpolar solvent like octanol than in water.[1][7] This property is a key determinant of its environmental fate and biological disposition, as it suggests a tendency to partition into fatty tissues and bioaccumulate.
Experimental Protocol: LogP Determination (OECD 107 Shake Flask Method)
The shake flask method is the traditional and most straightforward method for determining the LogP of a compound.[13][19]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Solution Preparation: Prepare a stock solution of BPA in pre-saturated n-octanol.
-
Partitioning: Add a known volume of the BPA stock solution to a known volume of pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time to allow the BPA to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Analysis: Determine the concentration of BPA in both the n-octanol and water phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Advanced Characterization Techniques
Spectroscopic Properties
-
UV-Vis Spectroscopy: In aqueous solutions, BPA exhibits UV absorption maxima around 227 nm and 275 nm.[7] These absorptions are due to the π → π* electronic transitions within the aromatic rings. UV-Vis spectroscopy can be used for the quantitative analysis of BPA.[20][21][22][23][24]
-
Infrared (IR) Spectroscopy: The IR spectrum of BPA shows characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic rings and methyl groups around 2850-3100 cm⁻¹, and C=C stretching of the aromatic rings around 1500-1600 cm⁻¹.[25][26][27][28][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of BPA provides distinct signals for the different types of protons. Typically, signals for the aromatic protons appear in the range of 6.6-7.1 ppm, the hydroxyl protons as a singlet around 9.2 ppm (in DMSO-d6), and the methyl protons as a sharp singlet around 1.5 ppm.[7][30][31][32][33][34]
-
¹³C NMR: The ¹³C NMR spectrum shows signals for the different carbon atoms, including those in the aromatic rings, the quaternary carbon of the isopropylidene group, and the methyl carbons.
-
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of BPA. Decomposition of BPA begins at temperatures above 220 °C under pressure.[7] In an inert atmosphere, thermal degradation of polycarbonate derived from BPA shows a multi-step process.[35][36] In the presence of air, the degradation process begins at a lower temperature.[36][37] The primary decomposition products include phenol and p-isopropylphenol.[38]
Synthesis, Purification, and Analysis
Synthesis
BPA is commercially produced by the condensation reaction of two equivalents of phenol with one equivalent of acetone, catalyzed by a strong acid such as hydrochloric acid or a sulfonated polystyrene resin.[1][39]
Caption: Simplified reaction scheme for the synthesis of Bisphenol A.
Purification
BPA can be purified by recrystallization from glacial acetic acid and water or from toluene.[1] The choice of solvent is critical; a good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.
Analytical Methods
The sensitive and selective determination of BPA, especially at trace levels in complex matrices, is a significant area of research. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.[19][40][41]
Experimental Workflow: HPLC Analysis of BPA
Caption: General workflow for the analysis of Bisphenol A by HPLC.
Experimental Protocol: HPLC-UV Analysis of BPA in Water
This protocol provides a general framework for the quantitative analysis of BPA in aqueous samples.[4][9][37][38][42][43]
-
Sample Pre-concentration (Optional but often necessary for trace analysis): Use solid-phase extraction (SPE) with a C18 cartridge to extract and concentrate BPA from the water sample. Elute the BPA from the cartridge with a suitable organic solvent like methanol or acetonitrile.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of acetonitrile and water (e.g., 65:35 v/v), often with a small amount of acid like formic acid to improve peak shape.[42]
-
HPLC System Setup:
-
Calibration: Prepare a series of standard solutions of BPA of known concentrations. Inject each standard and create a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Quantification: Identify the BPA peak based on its retention time compared to the standards. Quantify the amount of BPA in the sample by comparing its peak area to the calibration curve.
Experimental Protocol: GC-MS Analysis of BPA in Water
GC-MS offers high sensitivity and specificity for BPA analysis. A derivatization step is typically required to make the polar BPA molecule more volatile.[7][35][40][41][44]
-
Extraction: Extract BPA from the water sample using liquid-liquid extraction (e.g., with dichloromethane) or SPE.
-
Derivatization: Evaporate the solvent from the extract and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat the mixture (e.g., at 70 °C for 15 minutes) to convert the hydroxyl groups of BPA to trimethylsilyl (TMS) ethers.[7][41][44]
-
GC-MS System Setup:
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized BPA from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, often using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Analysis and Quantification: Inject the derivatized sample. Identify the derivatized BPA peak by its retention time and mass spectrum. Quantify using an internal standard (e.g., deuterated BPA) and a calibration curve.
Safety and Handling
BPA is classified as a hazardous substance. It may cause an allergic skin reaction, serious eye damage, and respiratory irritation. It is also suspected of damaging fertility.[45] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling BPA.[45] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[45]
Conclusion
The physicochemical properties of 2,2'-isopropylidenediphenol are a direct reflection of its molecular structure, influencing its behavior from industrial polymerization processes to its environmental fate and biological interactions. For researchers, a comprehensive understanding of these properties, coupled with robust experimental methodologies for their determination, is essential for advancing our knowledge of this ubiquitous compound. This guide has provided a detailed overview of these core characteristics and the practical approaches to their measurement, serving as a valuable resource for the scientific community.
References
-
Bisphenol A - Wikipedia.
-
Bisphenol A | C15H16O2 | CID 6623 - PubChem.
-
Bisphenol A CAS#: 80-05-7 - ChemicalBook.
-
BISPHENOL A | Occupational Safety and Health Administration.
-
Bisphenol A - Simple English Wikipedia, the free encyclopedia.
-
Health effects of Bisphenol A - Wikipedia.
-
Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents | Request PDF - ResearchGate.
-
Bisphenol A - Solubility of Things.
-
An Overview of Analytical Methods for Bisphenol A - Semantic Scholar.
-
Bisphenol A | CAS 80-05-7 | Manufacturer, Supplier, Exporter - EMCO Chemicals.
-
Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed.
-
Bisphenol A, S, & F Analyzed with HPLC - AppNote - MicroSolv.
-
Melting point determination.
-
Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis.
-
Stability of bisphenol A in high-temperature water in fused silica capillary reactor.
-
Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
-
Hot Saling BISPHENOL A(BPA) Cas No.:80-05-7 - News - Henan GP Chemicals Co.,Ltd.
-
Analysis of Bisphenol A (BPA) in Local Waters and in PVC Pond Liner - Eastern Illinois University.
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD.
-
Quantification of Bisphenol A by HPLC - EAG Laboratories.
-
Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) - MDPI.
-
Melting point determination - SSERC.
-
Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo.
-
Bisphenol A CAS No 80-05-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
Determination of Melting Point.
-
How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
-
Thermal degradation of bisphenol A polycarbonate by high‐resolution thermogravimetry.
-
Bisphenol A (BPA) - National Institute of Environmental Health Sciences.
-
How to calculate pKa - BYJU'S.
-
Bisphenol A and Related Compounds: Food Exposure and Safety Considerations - Eurofins USA.
-
Stability of bisphenol A, triethylene-glycol dimethacrylate, and bisphenol A dimethacrylate in whole saliva - PubMed.
-
The Thermal degradation of Bisphenol A Polycarbonate in Air - e-Publications@Marquette.
-
Determination of Bisphenol A by High-Performance Liquid Chromatography Based on Graphene Magnetic Dispersion Solid Phase Extract.
-
Determination Of Melting Point Of An Organic Compound - BYJU'S.
-
Fourier Transform Infrared Spectroscopy of “Bisphenol A” - Semantic Scholar.
-
DETERMINATION OF Bisphenol A RELEASED FROM POLYCARBONATE INFANT FEEDING BOTTLES BY UV-VIS SPECTROPHOTOMETRY | Journal of Chemical Society of Nigeria.
-
Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins | Request PDF - ResearchGate.
-
Development of Methods for the Determination of pKa Values - PMC - NIH.
-
Bisphenol A(80-05-7) 1H NMR spectrum - ChemicalBook.
-
FT-IR spectra of bisphenol-A based novolac epoxy resins (d) II a ; (e) II b and (f) II c.
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).
-
Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S.
-
FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra.... - ResearchGate.
-
Development and Applications of a Simple Spectrophotometric Method for Determination of Bisphenol A in 'New' and 'Used' Polycarbonate.
-
Bisphenol A UV-VIS absorbance spectrum in water (OD: optical density). - ResearchGate.
-
Bisphenol A UV–VIS absorbance spectrum in water (OD: optical density). - ResearchGate.
-
Bisphenol A(80-05-7) IR Spectrum - ChemicalBook.
-
BISPHENOL A BIS(CHLOROFORMATE)(2024-88-6) 1H NMR spectrum - ChemicalBook.
-
DETERMINATION OF BISPHENOL BY UV-VIS SPECTROPHOTOMETRIC METHOD by AR MAHAYUDIN JUNE 2017.
-
¹H NMR spectrum of recovered pure BPA in the CDCl3 solvent. - ResearchGate.
Sources
- 1. filab.fr [filab.fr]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. oecd.org [oecd.org]
- 4. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 6. oecd.org [oecd.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Water Solubility | Scymaris [scymaris.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. mt.com [mt.com]
- 11. pennwest.edu [pennwest.edu]
- 12. byjus.com [byjus.com]
- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 17. byjus.com [byjus.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 20. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 21. gssrr.org [gssrr.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. [PDF] Fourier Transform Infrared Spectroscopy of “Bisphenol A” | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Bisphenol A(80-05-7) IR Spectrum [chemicalbook.com]
- 30. researchgate.net [researchgate.net]
- 31. Bisphenol A(80-05-7) 1H NMR [m.chemicalbook.com]
- 32. hmdb.ca [hmdb.ca]
- 33. BISPHENOL A BIS(CHLOROFORMATE)(2024-88-6) 1H NMR spectrum [chemicalbook.com]
- 34. researchgate.net [researchgate.net]
- 35. library.dphen1.com [library.dphen1.com]
- 36. chem.libretexts.org [chem.libretexts.org]
- 37. library.dphen1.com [library.dphen1.com]
- 38. researchgate.net [researchgate.net]
- 39. oecd.org [oecd.org]
- 40. academic.oup.com [academic.oup.com]
- 41. mdpi.com [mdpi.com]
- 42. Bisphenol A, S and F Analyzed with HPLC - AppNote [mtc-usa.com]
- 43. Quantification of Bisphenol A by HPLC [eag.com]
- 44. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 45. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
